molecular formula C12H26N2O4 B8116809 BocNH-PEG2-CH2CH2NHMe

BocNH-PEG2-CH2CH2NHMe

Cat. No.: B8116809
M. Wt: 262.35 g/mol
InChI Key: FLNJYYUCKRLBCJ-UHFFFAOYSA-N
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Description

This compound is widely used in various fields due to its unique properties, including its ability to enhance the solubility and stability of molecules, and its role in drug delivery systems .

Preparation Methods

The synthesis of BocNH-PEG2-CH2CH2NHMe typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as polyethylene glycol (PEG) derivatives and amine-protecting groups.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as N,N’-diisopropylcarbodiimide (DIC) or 4-dimethylaminopyridine (DMAP).

    Synthetic Routes:

Chemical Reactions Analysis

BocNH-PEG2-CH2CH2NHMe undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine group can be selectively deprotected under mild acidic conditions to yield the free amine

    Oxidation and Reduction: While the compound itself is stable under oxidative and reductive conditions, the PEG chain can undergo oxidation to form PEG-peroxides.

    Common Reagents and Conditions: Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection, and various solvents like methanol and ethanol

Scientific Research Applications

BocNH-PEG2-CH2CH2NHMe has a wide range of applications in scientific research:

    Chemistry: It is used as a crosslinker and a spacer in the synthesis of complex molecules and polymers

    Biology: The compound is employed in the modification of proteins and peptides to enhance their solubility and stability

    Medicine: It plays a crucial role in drug delivery systems, where it helps in the targeted delivery of therapeutic agents

    Industry: this compound is used in the production of various industrial products, including coatings and adhesives

Mechanism of Action

The mechanism of action of BocNH-PEG2-CH2CH2NHMe involves its ability to modify biomolecules through conjugation reactions. The Boc-protected amine group can be selectively deprotected to yield a free amine, which can then react with carboxyl groups or NHS esters. This modification enhances the solubility, stability, and pharmacokinetics of the biomolecules .

Comparison with Similar Compounds

BocNH-PEG2-CH2CH2NHMe can be compared with other similar compounds, such as:

    Boc-NH-PEG-NH2: This compound also features a Boc-protected amine group and a PEG chain, but it lacks the methylamine group

    Fmoc-NH-PEG-NH2: Similar to Boc-NH-PEG-NH2, but with an Fmoc-protected amine group instead of a Boc group

    mPEG-NH2: This compound has a methoxy-terminated PEG chain with a free amine group, offering different solubility and reactivity properties

This compound stands out due to its unique combination of a Boc-protected amine group and a methylamine group, which provides additional versatility in chemical modifications and applications .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O4/c1-12(2,3)18-11(15)14-6-8-17-10-9-16-7-5-13-4/h13H,5-10H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNJYYUCKRLBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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